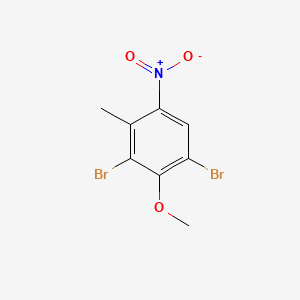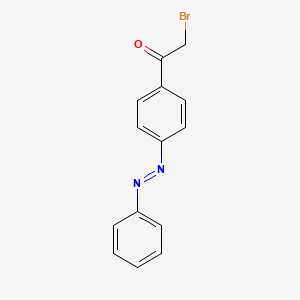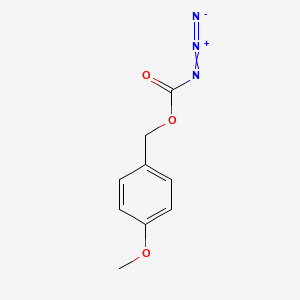
(Diethoxymethyl)benzene
Overview
Description
Diethoxymethyl)benzene (DMB) is a volatile, colorless liquid that has been used in organic synthesis for many years. It is a versatile reagent that can be used to synthesize a wide range of compounds, including pharmaceuticals, pesticides, dyes and fragrances. It is also used in the production of polymers, detergents and surfactants. DMB is a volatile, colorless liquid that has a pleasant smell and is widely used in the laboratory.
Scientific Research Applications
Synthesis and Material Science
- Crystalline Covalent Organic Frameworks : (Diethoxymethyl)benzene derivatives are utilized in creating covalent organic frameworks (COFs). These COFs, such as COF-42 and COF-43, are formed through hydrazone linkages and exhibit high crystallinity, chemical and thermal stability, and porous structures. They represent a significant advancement in porous material science (Uribe-Romo et al., 2011).
Organic Chemistry and Catalysis
- Catalyst-Free Transformations : Research shows the transformation of diethyl 2-ethoxymethylenemalonate into triethyl 1,3,5-benzenetricarboxylate. This process occurs in water without any catalysts and represents an efficient, practical method in organic synthesis (Bazhin et al., 2012).
- Synthesis using Ethanol and Formaldehyde : A novel method for diethoxymethane synthesis uses ethanol and formaldehyde with a solid acid catalyst, such as benzene sulfonic acid. This approach is significant for optimizing synthesis parameters and has industrial implications (Lin Jun, 2004).
Analytical Chemistry
- Identification of Impurities : Studies involving 1,2-diethoxybenzene have provided insights into the identification of impurities using mass spectral interpretation. This research is pivotal in understanding the purity and composition of chemical substances (Hazai & Ledniczky, 1990).
Environmental and Health Aspects
- Study of Benzene Derivatives : Research has highlighted the risks associated with benzene, a related compound, particularly in relation to leukemia and other hematologic neoplasms. Such studies are essential for understanding the environmental and health impacts of benzene and its derivatives (Hayes et al., 1997).
Industrial Applications
- Use in Gasoline : Methoxymethyl benzene, produced via the oxidation of toluene, has been studied for its application in gasoline. This research provides insights into alternative fuel components and their synthesis methods (Ma et al., 2007).
Solvent Applications
- Phase Transfer-Catalyzed Reactions : Diethoxymethane (DEM) has been evaluated as a solvent for O-alkylation of phenols under phase transfer conditions. Its efficiency compared to traditional solvents is a significant aspect for various chemical processes (Coleman & LeBlanc, 2010).
Mechanism of Action
Target of Action
(Diethoxymethyl)benzene, also known as Benzaldehyde Diethyl Acetal, is an organic compound that is primarily used as an intermediate and solvent in organic synthesis . The primary targets of this compound are the reactants in the synthesis process, where it acts as a reagent or solvent.
Mode of Action
The compound interacts with its targets through chemical reactions. It is often used in reactions with other organic compounds, facilitating the synthesis of various products. The exact mode of action depends on the specific reaction in which it is used .
Biochemical Pathways
As an intermediate and solvent in organic synthesis, (Diethoxymethyl)benzene is involved in various biochemical pathways. The specific pathways and their downstream effects depend on the particular synthesis process in which the compound is used .
Result of Action
The molecular and cellular effects of (Diethoxymethyl)benzene’s action are the formation of new organic compounds. As a solvent, it can help dissolve other substances and facilitate chemical reactions. As an intermediate, it participates directly in the synthesis of other compounds .
Action Environment
The action, efficacy, and stability of (Diethoxymethyl)benzene can be influenced by various environmental factors. For instance, reactions involving this compound are usually carried out at low temperatures to avoid side reactions . Additionally, it should be stored in a cool, dry, well-ventilated place, away from fire and heat sources . Proper handling and storage are essential to maintain its stability and prevent harmful effects.
properties
IUPAC Name |
diethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-12-11(13-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQMEXSLUSZDQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061127 | |
| Record name | Benzene, (diethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Diethoxymethyl)benzene | |
CAS RN |
774-48-1 | |
| Record name | (Diethoxymethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=774-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Diethoxymethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (diethoxymethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (diethoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, (diethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α-diethoxytoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (DIETHOXYMETHYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/236M0R125W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Acetamide, N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]-](/img/structure/B1580855.png)



